molecular formula C21H20ClN5O3S B14975689 N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide

N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide

Cat. No.: B14975689
M. Wt: 457.9 g/mol
InChI Key: BUCHLQJANSHMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the chlorophenyl and acetamido-methylphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of triazine compounds are often explored for their potential as enzyme inhibitors or receptor modulators. They can be used in studies related to cell signaling and metabolic pathways.

Medicine

Medicinally, triazine derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The specific compound may exhibit similar properties, making it a candidate for drug development.

Industry

In industry, such compounds can be used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
  • **N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Uniqueness

The uniqueness of N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C21H20ClN5O3S

Molecular Weight

457.9 g/mol

IUPAC Name

2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C21H20ClN5O3S/c1-11-8-9-16(23-13(3)28)14(10-11)18-20(30)25-21(27-26-18)31-12(2)19(29)24-17-7-5-4-6-15(17)22/h4-10,12H,1-3H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

BUCHLQJANSHMKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.